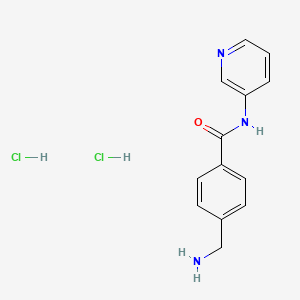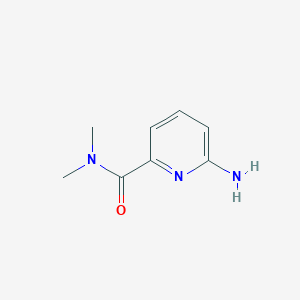
3-amino-N-(propan-2-yl)butanamide
Descripción general
Descripción
“3-amino-N-(propan-2-yl)butanamide” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(propan-2-yl)butanamide” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact structure can be determined using various spectral techniques like NMR, HPLC, LC-MS, UPLC & more .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-N-(propan-2-yl)butanamide” include a molecular weight of 144.21 . The boiling point and storage conditions are not specified .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
3-amino-N-(propan-2-yl)butanamide is utilized in medicinal chemistry for the synthesis of novel compounds with potential therapeutic effects. Its structure serves as a building block in the design of small molecule drugs due to its amine and amide functional groups, which are versatile in chemical reactions. Researchers can modify this compound to create derivatives that may interact with biological targets, such as enzymes or receptors, leading to the development of new medications .
Biochemistry Research
In biochemistry, 3-amino-N-(propan-2-yl)butanamide is used in enzyme studies. It can act as a substrate or inhibitor in enzymatic assays to understand enzyme kinetics and mechanisms. This compound’s ability to participate in hydrogen bonding makes it a candidate for studying enzyme-substrate interactions and the role of amino acids in catalysis .
Industrial Applications
This compound finds applications in industrial research, where it may be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity under various conditions are of interest for developing industrial-scale chemical processes. It could be involved in the production of polymers, dyes, or other materials that require specific amine or amide functionalities .
Environmental Research
Environmental scientists may explore the use of 3-amino-N-(propan-2-yl)butanamide in the degradation of environmental pollutants. Its chemical properties could make it useful in bioremediation processes or as a part of a catalyst system for breaking down toxic substances in the environment .
Pharmacology and Toxicology
Pharmacological research might investigate the compound’s effects on biological systems. It could be used in in vitro studies to assess cytotoxicity, metabolism, and interaction with cellular components. Understanding its pharmacokinetics and toxicological profile is crucial for evaluating its safety and potential as a pharmaceutical agent .
Materials Science
In materials science, 3-amino-N-(propan-2-yl)butanamide can be a precursor in the development of new materials with unique properties. Its incorporation into nanomaterials or surface coatings could enhance material performance, such as increasing resistance to corrosion or improving biocompatibility .
Propiedades
IUPAC Name |
3-amino-N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMDIXGGXNUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)

